![molecular formula C23H25N5O B5534246 4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5534246.png)
4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with structural elements similar to "4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine," such as naphthoic acids, pyrimidines, and piperazine derivatives, often exhibit significant biological activities and are of interest in the development of pharmaceuticals and materials science. The synthesis and investigation of these compounds involve complex organic reactions, structural elucidation through various spectroscopic techniques, and the evaluation of their properties and reactivity.
Synthesis Analysis
The synthesis of complex pyrimidine derivatives often involves multi-step reactions, starting from basic building blocks such as naphthoic acids, piperazine, and pyrrolidine. A common approach might include the formation of intermediate compounds through reactions like amide coupling, followed by cyclization reactions to form the pyrimidine core. For example, Fajgelj et al. (1990) describe the transformation of 1,4-naphthoquinone into 2H-naphtho[1,2-b]pyran-2-ones, which could serve as intermediates in a synthetic route towards complex heterocyclic systems similar to the target molecule (Fajgelj, Stanovnik, & Tislér, 1990).
Molecular Structure Analysis
The molecular structure of compounds like "4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine" can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques allow for the detailed analysis of molecular geometry, bonding interactions, and the overall 3D structure of the molecule. For instance, Pang et al. (2015) discussed the supramolecular assemblies of 2-hydroxy-3-naphthoic acid with N-heterocycles, highlighting the role of hydrogen bonds and π-π interactions in determining molecular structure (Pang et al., 2015).
特性
IUPAC Name |
naphthalen-1-yl-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O/c29-22(20-9-5-7-18-6-1-2-8-19(18)20)27-16-14-26(15-17-27)21-10-11-24-23(25-21)28-12-3-4-13-28/h1-2,5-11H,3-4,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWARYZTLJEQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-1-yl(4-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-2-pyridinyl-2-(7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-ylthio)acetamide](/img/structure/B5534166.png)
![N-(4-chlorobenzyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5534167.png)

![butyl (4aS*,7aR*)-4-(2-pyridinylcarbonyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B5534177.png)
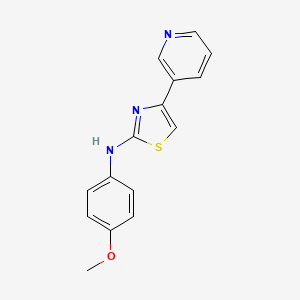
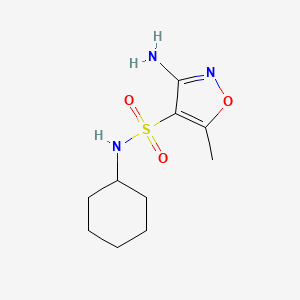
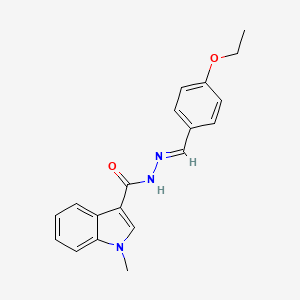

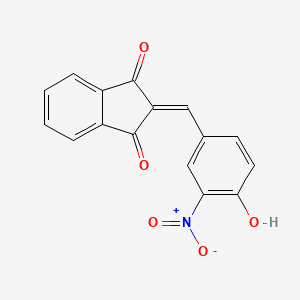
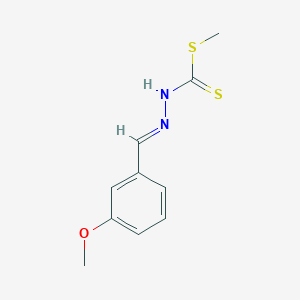
![5-[4-(dimethylamino)benzylidene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5534220.png)
![2-{[(3-hydroxypropyl)amino]carbonyl}benzoic acid](/img/structure/B5534234.png)
![N-{2-[4-(dimethylamino)phenyl]-1-methylethyl}-3-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5534245.png)
